molecular formula C8H8ClF3N2 B13331385 4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine

4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine

Cat. No.: B13331385
M. Wt: 224.61 g/mol
InChI Key: NVWQTOYYDXFLIU-UHFFFAOYSA-N
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Description

4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine is a chemical compound with the molecular formula C8H8ClF3N2. It is a pyrimidine derivative characterized by the presence of a chloro group at the 4th position and a trifluorobutyl group at the 5th position of the pyrimidine ring. This compound is used as a building block in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluorobutyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine is unique due to the presence of the trifluorobutyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its bioavailability and efficacy in various applications .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

4-chloro-5-(4,4,4-trifluorobutyl)pyrimidine

InChI

InChI=1S/C8H8ClF3N2/c9-7-6(4-13-5-14-7)2-1-3-8(10,11)12/h4-5H,1-3H2

InChI Key

NVWQTOYYDXFLIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Cl)CCCC(F)(F)F

Origin of Product

United States

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